molecular formula C19H25N3O3 B2664854 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide CAS No. 862830-96-4

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide

Cat. No.: B2664854
CAS No.: 862830-96-4
M. Wt: 343.427
InChI Key: DQXDOROVEGCDNO-UHFFFAOYSA-N
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Dimethyl Groups: The 1,2-dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

    Attachment of the Morpholinopropyl Group: The morpholinopropyl group can be attached through nucleophilic substitution reactions, where the indole derivative reacts with 3-chloropropylmorpholine.

    Formation of the Oxoacetamide Moiety: The final step involves the formation of the oxoacetamide group through the reaction of the intermediate with an appropriate acylating agent, such as acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxoacetamide moiety, potentially converting it to the corresponding amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the indole ring and the morpholinopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and ion channels. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide: Lacks the 1,2-dimethyl groups.

    2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide: Contains a hydroxyethyl group instead of the morpholinopropyl group.

Uniqueness

The presence of the 1,2-dimethyl groups and the morpholinopropyl group in 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide may confer unique chemical and biological properties, such as increased lipophilicity, enhanced binding affinity to certain targets, and improved pharmacokinetic properties.

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-(3-morpholin-4-ylpropyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-14-17(15-6-3-4-7-16(15)21(14)2)18(23)19(24)20-8-5-9-22-10-12-25-13-11-22/h3-4,6-7H,5,8-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXDOROVEGCDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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